11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one

Catalog No.
S2659158
CAS No.
723-86-4
M.F
C14H10ClNO
M. Wt
243.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one

CAS Number

723-86-4

Product Name

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one

IUPAC Name

11-chloro-5,11-dihydrobenzo[c][1]benzazepin-6-one

Molecular Formula

C14H10ClNO

Molecular Weight

243.69

InChI

InChI=1S/C14H10ClNO/c15-13-9-5-1-2-6-10(9)14(17)16-12-8-4-3-7-11(12)13/h1-8,13H,(H,16,17)

InChI Key

YVGYCHJINBDOEE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl

solubility

not available

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one is a chemical compound with the molecular formula C14H10ClNOC_{14}H_{10}ClNO and a molecular weight of approximately 243.69 g/mol. This compound features a dibenzoazepine structure, characterized by a fused bicyclic system containing nitrogen. The presence of a chlorine atom at the 11th position and a ketone group at the 6th position contributes to its unique chemical properties and potential biological activities .

The reactivity of 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, facilitating the introduction of various nucleophiles.
  • Reduction Reactions: The ketone group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Cyclization Reactions: Under certain conditions, this compound can participate in cyclization reactions, forming more complex structures.

These reactions make it a versatile intermediate in organic synthesis .

Studies indicate that compounds related to dibenzoazepines exhibit various biological activities, including:

  • Antidepressant Effects: Some derivatives have shown promise in treating depression due to their ability to modulate neurotransmitter systems.
  • Antipsychotic Properties: Compounds in this class may also demonstrate antipsychotic effects, potentially acting on dopamine receptors.
  • Antimicrobial Activity: Preliminary studies suggest that 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one may possess antimicrobial properties, although further research is needed to confirm these effects .

The synthesis of 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one typically involves multi-step organic reactions:

  • Formation of Dibenzoazepine Framework: Initial steps involve the formation of the dibenzoazepine core through cyclization of appropriate precursors.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
  • Oxidation: The final step often includes oxidation to introduce the ketone functionality at the 6-position.

These methods highlight its synthetic accessibility for research and pharmaceutical applications .

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one has potential applications in various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new antidepressant and antipsychotic medications.
  • Chemical Research: It serves as an important intermediate in synthesizing other complex organic compounds.
  • Material Science: Investigations into its properties may lead to applications in polymer chemistry and materials engineering .

Interaction studies involving 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one primarily focus on its binding affinity with various biological targets:

  • Neurotransmitter Receptors: Research indicates potential interactions with serotonin and dopamine receptors, which are critical in mood regulation.
  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing brain chemistry.

These studies are crucial for understanding its pharmacological potential and therapeutic applications .

Several compounds share structural similarities with 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Differences
5,11-Dihydro-6H-dibenzo[b,e]azepin-6-oneLacks chlorine; basic dibenzoazepine structureAntidepressantNo halogen substituent
2-Chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-oneChlorine at position 2 instead of 11Similar antidepressant effectsDifferent chlorine position
3-Chloro-10H-dibenz[b,f]azepineDifferent azepine structure; chlorine at position 3Antipsychotic propertiesDifferent core structure

The presence of chlorine at the 11th position and the specific dibenzo framework distinguishes 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one from these similar compounds, potentially enhancing its biological activity and therapeutic profile .

Crystallographic Analysis

While direct crystallographic data for 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one remains unpublished, insights can be drawn from structurally related dibenzazepines. For example, the crystal structure of 11H-dibenzo[b,e]azepine-6-carbonitrile (C₁₅H₁₀N₂) reveals two independent molecules in the asymmetric unit, with dihedral angles of 60.32° and 61.35° between the benzene rings [2]. This deviation from coplanarity arises from steric hindrance and electronic repulsion within the fused ring system. In the title compound, the chloro substituent at position 11 likely exacerbates this distortion due to its bulk and electron-withdrawing nature, though precise metrics require further crystallographic validation.

Key features observed in analogous structures include:

  • Non-planar azepine rings: The seven-membered ring adopts a boat-like conformation to alleviate strain [3].
  • Intermolecular interactions: Weak π–π stacking (centroid distances: 3.6–3.8 Å) stabilizes the crystal lattice [2].

Conformational Properties

The seven-membered azepine ring in dibenzazepines exhibits dynamic conformational flexibility. In 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione, X-ray diffraction reveals a boat conformation with an asymmetry index (ΔCₛ) of 13.1°, indicating moderate deviation from idealized symmetry [3]. For 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one, the chloro substituent introduces additional steric and electronic effects:

  • Steric effects: The chlorine atom at position 11 clashes with adjacent hydrogen atoms, favoring a distorted boat conformation.
  • Electronic effects: Chlorine’s electronegativity polarizes the C–Cl bond, altering electron density distribution across the azepine ring.

Comparative studies suggest that chloro-substituted dibenzazepines exhibit higher interconversion energy barriers than their non-halogenated counterparts due to reduced ring flexibility [3].

Stereoisomerism Considerations

The compound’s potential for stereoisomerism hinges on the configuration of the azepine ring and the chloro substituent. Key observations include:

  • Chirality: The nitrogen atom at position 11 is bonded to three distinct groups (two aromatic carbons and one chlorine), creating a potential chiral center. However, rapid ring inversion at room temperature may render stereoisomers indistinguishable [3].
  • Atropisomerism: Restricted rotation about the C–N bond could lead to axial chirality, though this is uncommon in dibenzazepines due to their flexible rings.

Experimental evidence for stereoisomerism in this specific compound remains scarce, necessitating advanced spectroscopic or chromatographic validation.

Bond Angles and Molecular Geometry

Bond angles and distances derived from X-ray studies of analogous compounds provide a foundation for understanding the title compound’s geometry:

ParameterValueSource Compound
C–N–C bond angle120.5° ± 0.3°11H-dibenzo[b,e]azepine-6-carbonitrile [2]
C–Cl bond length1.74 ÅEstimated from van der Waals radii
Benzene ring dihedral60.3°–61.4°11H-dibenzo[b,e]azepine-6-carbonitrile [2]

The nitrogen atom adopts a trigonal planar geometry (sum of bond angles ≈ 360°), consistent with sp² hybridization [3]. Deviations from ideal geometry arise from ring strain and substituent effects.

Impact of Chloro-Substitution on Molecular Configuration

The chloro group at position 11 exerts profound effects on the molecule’s configuration:

  • Steric hindrance: The chlorine atom’s van der Waals radius (1.80 Å) disrupts close packing, increasing the dihedral angle between benzene rings compared to non-halogenated analogs [2] [3].
  • Electronic effects: Chlorine’s inductive withdrawal depletes electron density at the azepine ring, enhancing polarization of the C=O group at position 6. This stabilizes the keto tautomer over enolic forms.
  • Conformational locking: Reduced flexibility in the azepine ring due to Cl···H interactions may favor specific conformers, as seen in thione-substituted dibenzazepines [3].

Comparative analysis with 6-cyano and 6-thione derivatives suggests that chloro-substitution increases thermodynamic stability but reduces solubility in polar solvents [2] [3].

Physical constants and characterization data

The fundamental physicochemical properties of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one provide essential insights into its molecular characteristics and behavior under various conditions. This tricyclic heterocyclic compound displays well-defined physical constants that are crucial for its identification and characterization.

The molecular formula of the compound is C₁₄H₁₀ClNO with a molecular weight of 243.69 g/mol [1] [2]. The exact mass has been determined to be 243.045 g/mol through high-resolution mass spectrometry [2]. The compound is assigned Chemical Abstracts Service number 723-86-4, serving as its unique chemical identifier [1] [2].

PropertyValueMethod/Source
Molecular FormulaC₁₄H₁₀ClNOMultiple analytical methods [1] [2]
Molecular Weight243.69 g/molCalculated from atomic masses [1] [2]
Exact Mass243.045 g/molHigh-resolution mass spectrometry [2]
CAS Registry Number723-86-4Chemical Abstracts Service [1] [2]
Melting Point226°C (with decomposition)Differential scanning calorimetry [1]
Boiling Point299.1±39.0°C (predicted)Computational estimation [1]
Density1.35±0.1 g/cm³ (predicted)Theoretical calculation [1]

The melting point of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one occurs at 226°C with concurrent decomposition [1], indicating thermal instability at elevated temperatures. This decomposition behavior is characteristic of many heterocyclic compounds containing nitrogen and suggests that thermal analysis should be conducted with appropriate precautions.

The predicted boiling point of 299.1±39.0°C represents a computational estimate based on molecular structure and intermolecular forces [1]. The relatively high boiling point reflects the presence of aromatic rings and the potential for intermolecular hydrogen bonding through the amide nitrogen.

Solubility profile in various solvents

The solubility characteristics of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one are influenced by its tricyclic aromatic structure, the presence of the chlorine substituent, and the amide functional group. These structural features collectively determine its interaction with solvents of varying polarity.

Based on the molecular structure and related compounds in the dibenzo[b,e]azepine family, the compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic character. The topological polar surface area of 29.10 Ų [2] indicates moderate polarity, primarily contributed by the amide carbonyl oxygen and nitrogen atoms.

Solvent CategoryExpected SolubilityRationale
WaterPoorLow polarity, limited hydrogen bonding capability
MethanolModeratePotential hydrogen bonding with amide group
DichloromethaneGoodCompatible with aromatic systems
Dimethyl sulfoxideGoodStrong hydrogen bond acceptor
TetrahydrofuranModerateModerate polarity and hydrogen bonding

The presence of the chlorine atom at position 11 enhances lipophilicity while simultaneously providing a site for potential halogen bonding interactions . This structural feature likely improves solubility in chlorinated organic solvents compared to the parent unsubstituted compound.

pKa determination and acid-base behavior

The acid-base properties of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one are primarily governed by the nitrogen atom within the seven-membered azepine ring and the amide functional group. Computational analysis predicts a pKa value of 12.27±0.40 [1], indicating weakly basic behavior under physiological conditions.

The relatively high pKa value suggests that the compound exists predominantly in its neutral form at physiological pH (7.4). The nitrogen atom in the azepine ring adopts a pyramidal geometry, with the lone pair of electrons available for protonation under strongly acidic conditions.

ParameterValueInterpretation
Predicted pKa12.27±0.40 [1]Weak base
Protonation siteAzepine nitrogenPrimary basic center
Physiological stateNeutralAt pH 7.4
Acid stabilityModerateMay protonate under strong acidic conditions

The amide carbonyl group provides additional sites for intermolecular interactions but does not significantly contribute to the compound's basic character due to resonance stabilization. The chlorine substituent exerts an electron-withdrawing effect, slightly reducing the basicity compared to the unsubstituted analog.

Partition coefficients and lipophilicity measurements

The lipophilicity of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one is quantified by its octanol-water partition coefficient (LogP), which has been computationally determined to be 3.71850 [2]. This value indicates high lipophilicity and suggests favorable distribution into biological membranes and lipid phases.

Lipophilicity ParameterValueClassification
LogP (calculated)3.71850 [2]High lipophilicity
Topological PSA29.10 Ų [2]Moderate polarity
Hydrogen bond donors1Amide NH
Hydrogen bond acceptors2Carbonyl oxygen, nitrogen

The high LogP value of 3.72 places this compound in the range typical of molecules with good membrane permeability. For comparison, the parent compound 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one exhibits a LogP of 2.98110 [4], demonstrating that chlorine substitution increases lipophilicity by approximately 0.74 log units.

The chlorine substituent contributes significantly to the overall lipophilicity while maintaining the compound's ability to participate in specific molecular interactions. This balance between lipophilicity and polar surface area suggests potential for good bioavailability properties.

Stability under various environmental conditions

The stability profile of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one under different environmental conditions is crucial for understanding its handling requirements and potential degradation pathways. The compound demonstrates good stability under normal laboratory conditions but shows specific sensitivities that require attention.

Thermal Stability: The compound exhibits thermal stability up to its melting point of 226°C, beyond which decomposition occurs [1]. This decomposition behavior necessitates storage below 200°C and careful temperature control during synthetic and analytical procedures.

Chemical Stability: Under normal processing conditions, the compound remains stable when stored in sealed containers away from strong acids, bases, and oxidizing agents [5]. The aromatic system provides inherent stability against mild chemical environments.

Environmental FactorStability AssessmentRecommended Precautions
Room temperatureStableStandard storage conditions
Elevated temperatureDecomposes at 226°CAvoid heating above 200°C
Light exposurePotentially sensitiveStore in amber containers
MoistureModerate sensitivityKeep containers tightly closed
Oxidizing agentsIncompatibleAvoid contact with strong oxidizers
Strong acids/basesIncompatibleMaintain neutral pH during storage

Photostability: While specific photostability data for this compound is limited, related dibenzo[b,e]azepine derivatives show varying degrees of light sensitivity [6]. Aromatic compounds with extended conjugation systems may undergo photodegradation, particularly under ultraviolet radiation.

Storage Recommendations: Optimal storage conditions include temperatures between 2-8°C in tightly sealed containers protected from light and moisture [7]. The compound should be stored away from incompatible materials including strong oxidizing agents, acids, and bases.

Spectroscopic fingerprints

The spectroscopic characterization of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one provides distinctive fingerprints that enable structural confirmation and purity assessment. Multiple spectroscopic techniques offer complementary information about the molecular structure and electronic properties.

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy of related dibenzo[b,e]azepine compounds reveals characteristic resonances for aromatic protons in the range of 7.0-7.6 ppm [8]. The chlorine-bearing carbon creates distinctive chemical shift patterns, while the azepine ring protons appear as complex multipets reflecting the ring's conformational dynamics.

Infrared Spectroscopy: The infrared spectrum exhibits characteristic absorption bands corresponding to key functional groups. The amide carbonyl stretch appears around 1650-1680 cm⁻¹, while aromatic C-H stretches occur in the 3000-3100 cm⁻¹ region. The N-H stretch of the amide group is typically observed around 3200-3400 cm⁻¹ [9].

Spectroscopic MethodKey Absorption/Chemical ShiftAssignment
¹H NMR7.0-7.6 ppmAromatic protons
¹H NMR4.0-5.0 ppmAzepine ring protons
IR1650-1680 cm⁻¹C=O stretch (amide)
IR3200-3400 cm⁻¹N-H stretch
IR3000-3100 cm⁻¹Aromatic C-H stretch
MSm/z 243Molecular ion [M]⁺

Mass Spectrometry: Electron ionization mass spectrometry produces a molecular ion peak at m/z 243, consistent with the molecular formula C₁₄H₁₀ClNO [10]. Characteristic fragmentation patterns include loss of the chlorine atom and various aromatic fragments, providing structural confirmation.

Ultraviolet-Visible Spectroscopy: Related dibenzo[b,e]azepine derivatives exhibit characteristic absorption bands in the UV region, typically around 280-300 nm, corresponding to π→π* transitions within the aromatic system [11] [12]. The extended conjugation through the azepine ring system creates distinctive electronic absorption characteristics.

¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon framework, with aromatic carbons appearing in the 120-140 ppm range and the carbonyl carbon around 170-180 ppm [12]. The carbon bearing chlorine shows characteristic downfield shifts due to the electronegativity of the halogen.

XLogP3

2.9

Dates

Last modified: 08-16-2023

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